

A Technical Guide to the Photophysical Characterization of SOLVENT YELLOW 141

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Compound of Interest

Compound Name: SOLVENT YELLOW 141

Cat. No.: B1166055

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Introduction

SOLVENT YELLOW 141, identified by CAS number 106768-98-3, is a brilliant greenish-yellow azo dye.^{[1][2]} As an azo dye, its core structure contains the -N=N- chromophore, which is fundamental to its color and electronic properties.^[1] While widely used as a colorant in plastics and other materials, detailed photophysical data for **SOLVENT YELLOW 141** is not readily available in the public scientific literature. This guide provides a comprehensive overview of the experimental protocols necessary to fully characterize the photophysical properties of this dye, or similar fluorescent molecules. The methodologies outlined below are standard within the field of fluorescence spectroscopy and will enable researchers to generate the critical data required for advanced applications.

Core Photophysical Parameters: A Data Summary Template

A thorough photophysical characterization of **SOLVENT YELLOW 141** would yield the following key quantitative data. The table below is presented as a template for organizing experimentally determined values.

Photophysical Parameter	Symbol	Value (Units)	Experimental Conditions (e.g., Solvent, Temperature)
Absorption Maximum	λ_{abs}	Data not available (nm)	e.g., Dichloromethane, 298 K
Molar Extinction Coefficient	ϵ	Data not available (M ⁻¹ cm ⁻¹)	at λ_{abs}
Emission Maximum	λ_{em}	Data not available (nm)	e.g., Dichloromethane, 298 K
Fluorescence Quantum Yield	Φ_f	Data not available	Relative to a standard (e.g., Quinine Sulfate in 0.1 M H ₂ SO ₄)
Fluorescence Lifetime	τ_f	Data not available (ns)	Time-Correlated Single Photon Counting (TCSPC)
Stokes Shift		Data not available (nm or cm ⁻¹)	Calculated from λ_{abs} and λ_{em}

Experimental Protocols

Detailed methodologies for determining the core photophysical parameters are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maximum (λ_{abs}) and the molar extinction coefficient (ϵ) of **SOLVENT YELLOW 141**.

Methodology:

- Sample Preparation: Prepare a stock solution of **SOLVENT YELLOW 141** of a precisely known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane,

ethanol, or toluene). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0, which is the optimal range for accurate measurements.[3]

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement:
 - Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline spectrum. [4]
 - Record the absorption spectra of each of the diluted dye solutions over a relevant wavelength range (e.g., 300-600 nm).[4]
 - The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_{abs}).
- Data Analysis: The molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance at λ_{abs} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ϵ .

Steady-State Fluorescence Spectroscopy

This method is used to determine the emission maximum (λ_{em}) and to acquire the fluorescence spectrum needed for quantum yield calculations.

Methodology:

- Sample Preparation: Prepare a dilute solution of **SOLVENT YELLOW 141** in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
- Measurement:

- Set the excitation wavelength to the determined λ_{abs} .
- Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm) to record the fluorescence emission spectrum.
- The wavelength corresponding to the peak of the emission spectrum is the emission maximum (λ_{em}).
- It is also crucial to record the fluorescence spectrum of the pure solvent (blank) under the same conditions to subtract any background signal.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which involves comparison to a well-characterized standard, is commonly employed.^{[5][6][7][8][9]}

Methodology:

- Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to **SOLVENT YELLOW 141**. For a yellow-emitting dye, appropriate standards might include Quinine Sulfate ($\Phi_f = 0.54$ in 0.1 M H₂SO₄) or Fluorescein ($\Phi_f = 0.95$ in 0.1 M NaOH).
- Sample Preparation: Prepare a series of solutions of both the standard and **SOLVENT YELLOW 141** with absorbance values at the excitation wavelength ranging from 0.02 to 0.1.
- Data Acquisition:
 - Measure the UV-Vis absorption spectra for all prepared solutions.
 - Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength, slit widths, and other instrument settings for both the standard and the sample.

- Data Analysis: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:

$$\Phi_x = \Phi_{st} * (\text{Grad}_x / \text{Grad}_{st}) * (n_x^2 / n_{st}^2)$$

Where:

- Φ_{st} is the quantum yield of the standard.
- Grad_x and Grad_{st} are the gradients from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.
- n_x and n_{st} are the refractive indices of the solvents used for the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.[10][11][12][13][14]

Methodology:

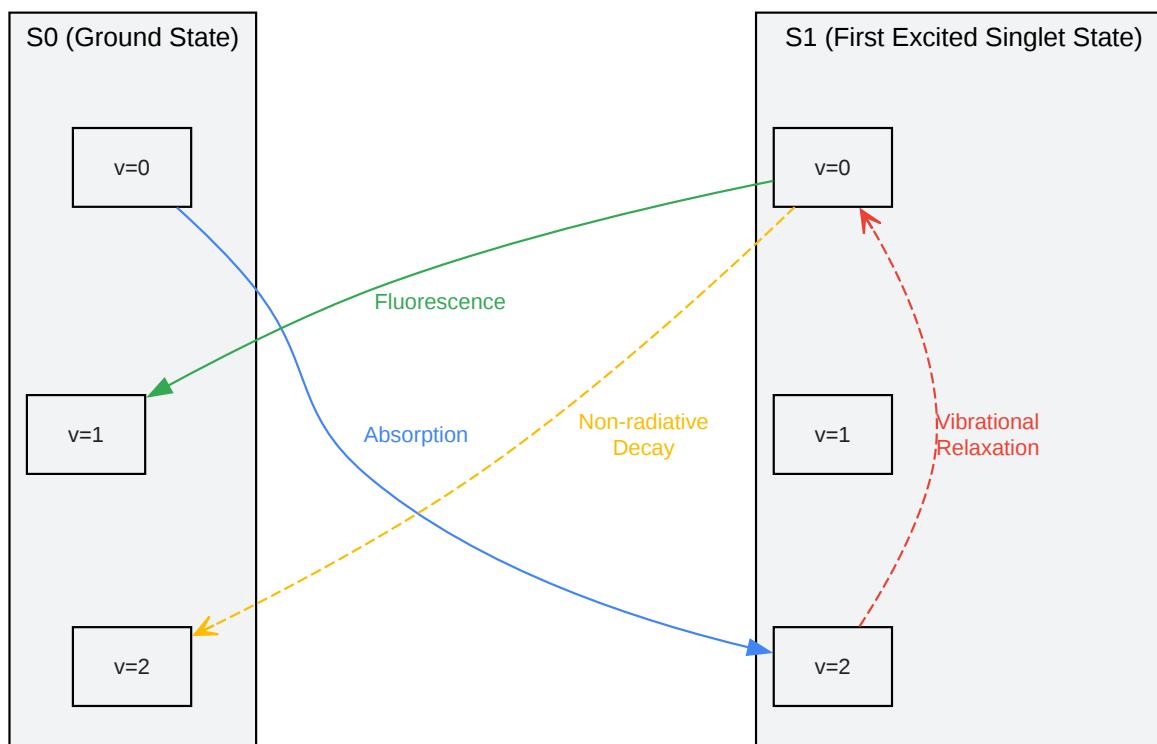
- Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED), a sensitive and fast detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[11]
- Sample Preparation: Prepare a deoxygenated, dilute solution of **SOLVENT YELLOW 141** with an absorbance of approximately 0.1 at the excitation wavelength.
- Measurement:
 - The sample is excited by the pulsed light source.
 - The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

- This process is repeated many times, and the data is compiled into a histogram of photon counts versus time.
- Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_f). The quality of the fit is assessed by statistical parameters such as chi-squared.

Visualizations

Jablonski Diagram

The Jablonski diagram illustrates the electronic and vibrational transitions that occur in a molecule during absorption and fluorescence.

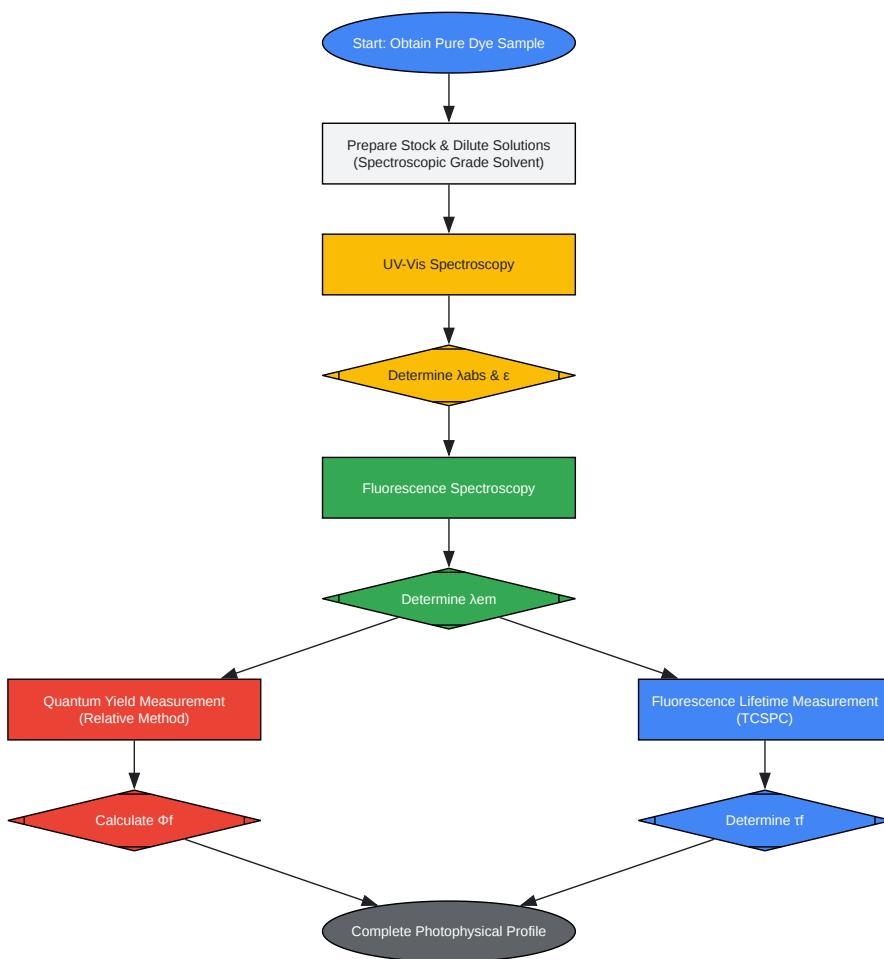


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Caption: Jablonski diagram illustrating the photophysical processes of absorption, vibrational relaxation, fluorescence, and non-radiative decay.

Experimental Workflow for Photophysical Characterization

This flowchart outlines the logical sequence of experiments for characterizing a fluorescent dye like **SOLVENT YELLOW 141**.



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Caption: Experimental workflow for the comprehensive photophysical characterization of a fluorescent dye.

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